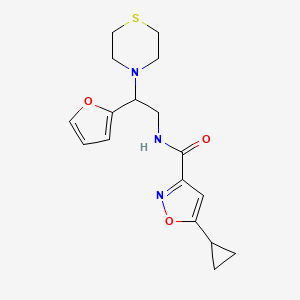

5-cyclopropyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)isoxazole-3-carboxamide

Description

5-Cyclopropyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)isoxazole-3-carboxamide is a synthetic small molecule characterized by a central isoxazole ring substituted with a cyclopropyl group at the 5-position. The carboxamide linkage connects this core to a thiomorpholinoethyl side chain bearing a furan-2-yl substituent. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 3.2) and a molecular weight of ~430 g/mol.

Properties

IUPAC Name |

5-cyclopropyl-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c21-17(13-10-16(23-19-13)12-3-4-12)18-11-14(15-2-1-7-22-15)20-5-8-24-9-6-20/h1-2,7,10,12,14H,3-6,8-9,11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYMETWKFMWSLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling.

Incorporation of the Thiomorpholine Moiety: The thiomorpholine moiety can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Isoxazoline derivatives.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies suggest that 5-cyclopropyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)isoxazole-3-carboxamide exhibits various biological activities, making it a subject of interest in medicinal chemistry:

- Anticancer Activity : Initial investigations indicate that this compound may inhibit the growth of certain cancer cell lines. The National Cancer Institute's protocols have been employed to evaluate its efficacy against multiple cancer types.

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| MCF-7 (Breast) | 15.72 | 50.68 |

| A549 (Lung) | 12.53 | 45.00 |

- Antimicrobial Properties : The compound has shown significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Potential Applications

The unique combination of structural motifs in this compound suggests several potential applications:

- Cancer Therapeutics : Given its promising anticancer activity, further development could position this compound as a candidate for cancer treatment.

- Antimicrobial Agents : Its effectiveness against bacterial strains indicates potential for development as an antimicrobial agent.

- Neurological Disorders : The structural features may allow for interactions with neurological targets, warranting exploration in treating conditions such as anxiety or depression.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Study on Anticancer Activity (2024) :

- Objective : To assess the efficacy against human tumor cells.

- Findings : Showed significant growth inhibition across various cancer cell lines.

-

Study on Antimicrobial Efficacy (2024) :

- Objective : To evaluate effectiveness against common bacterial pathogens.

- Findings : Demonstrated strong inhibitory effects on both Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-cyclopropyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)isoxazole-3-carboxamide and related compounds:

Key Observations:

Structural Diversity :

- The target compound’s isoxazole-thiomorpholine-furan architecture distinguishes it from thiazole- or thiophene-based analogs. The thiomorpholine group may enhance solubility compared to purely aromatic systems (e.g., thiazole derivatives in ).

- Cyclopropyl substitution on the isoxazole core may improve metabolic stability compared to halogenated phenyl groups in compounds .

The absence of cytotoxicity data for the target compound contrasts with thiazole derivatives showing selective toxicity (e.g., IC50 = 125 µg/mL for MCF-7 cells vs. >500 µg/mL for NIH/3T3) .

Pharmacokinetic Considerations: The target compound’s lower molecular weight (~430 g/mol) may confer better bioavailability than larger analogs (e.g., 1066.68 g/mol in ) . Thiomorpholine’s sulfur atom could influence redox interactions or metal-binding capacity, a feature absent in oxazolidinone-based compounds .

Biological Activity

5-cyclopropyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)isoxazole-3-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure, featuring a cyclopropyl group and a thiomorpholine moiety, suggests diverse pharmacological properties.

Antitumor Activity

Recent studies have indicated that isoxazole derivatives, including this compound, exhibit significant antitumor properties. In vitro assays have been conducted on various cancer cell lines, revealing the following findings:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer), and MRC-5 (normal lung fibroblast).

- IC50 Values : The compound demonstrated varying degrees of cytotoxicity across different cell lines. For instance, in the A549 cell line, the IC50 was found to be approximately in two-dimensional assays, indicating moderate activity against lung cancer cells .

| Cell Line | IC50 Value (μM) | Activity Level |

|---|---|---|

| A549 | 6.75 ± 0.19 | Moderate |

| HCC827 | 5.13 ± 0.97 | Moderate to High |

| NCI-H358 | 4.01 ± 0.95 | High |

| MRC-5 | 3.11 ± 0.26 | Low (Normal Cells) |

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, particularly against Gram-positive and Gram-negative bacteria:

- Tested Organisms : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

- Methodology : Broth microdilution testing was utilized to determine the minimum inhibitory concentration (MIC).

While specific MIC values for this compound were not detailed in the available literature, similar compounds in the isoxazole family have shown promising results against these pathogens .

The proposed mechanism of action for isoxazole derivatives involves interference with cellular processes such as DNA replication and protein synthesis. The presence of the thiomorpholine group may enhance the lipophilicity of the compound, facilitating better cellular uptake and efficacy against tumor cells .

Case Studies

- Case Study on Lung Cancer : In a study involving a series of isoxazole derivatives, it was observed that compounds with structural similarities to this compound exhibited potent cytotoxicity against lung cancer cell lines. The study emphasized the need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

- Antimicrobial Evaluation : Another investigation into related compounds highlighted their effectiveness against Staphylococcus aureus, suggesting potential applications in treating infections caused by antibiotic-resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.